BenchChemオンラインストアへようこそ!

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

IDO1 inhibition Cellular IC50 Cancer Immunotherapy

This IDO1 inhibitor distinguishes itself through its >400-fold selectivity window over TDO, directly validated by cellular counter‑screen data. Unlike non‑selective alternatives, this profile verifies that observed immune responses originate solely from IDO1 blockade, not dual kynurenine pathway inhibition. Its 38‑fold lower UGT1A1 activity (IC50 2.8µM vs. 73nM for epacadostat) greatly reduces bilirubin‑related toxicity during long‑term dosing, providing cleaner tumor growth inhibition readouts. For labs demanding target engagement reliability, its robust 16nM enzymatic IC50 supports kinetic, crystallographic, and binding studies with consistent cellular format performance.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 941902-43-8
Cat. No. B2364497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
CAS941902-43-8
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H21N3O4/c1-25-9-8-23-12-16(15-4-2-3-5-17(15)23)22-20(24)21-11-14-6-7-18-19(10-14)27-13-26-18/h2-7,10,12H,8-9,11,13H2,1H3,(H2,21,22,24)
InChIKeyXEXRIALDPBIBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941902-43-8): A Selective IDO1 Inhibitor for Immuno-Oncology Research


1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic small-molecule urea derivative that functions as a potent, selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This compound is structurally characterized by a benzodioxole moiety linked via a urea bridge to a 2-methoxyethyl-substituted indole core. Its primary application lies in immuno-oncology research, where IDO1 inhibition is a validated strategy for reversing tumor-mediated immune suppression by restoring tryptophan availability [2]. The compound is intended exclusively for research use and is not for human or veterinary therapeutic application.

Why IDO1 Inhibitors Are Not Interchangeable: The Critical Need for Comparative Selectivity Data for CAS 941902-43-8


The IDO1 inhibitor landscape is crowded, but compounds within this class are not functionally equivalent. A crucial differentiator is the selectivity profile against the homologous enzyme tryptophan 2,3-dioxygenase (TDO). TDO is the primary regulator of systemic tryptophan levels in the liver, and its inhibition is linked to significant on-target toxicity in the brain [1]. A compound with poor IDO1/TDO selectivity may therefore have a fundamentally different safety and efficacy profile, rendering it unsuitable for applications where systemic immune modulation must avoid neurological side effects. Simply substituting one IDO1 inhibitor for another without considering this selectivity ratio overlooks a key determinant of experimental outcome and translational potential.

Quantitative Head-to-Head Evidence: CAS 941902-43-8 vs. Epacadostat and Other IDO1 Inhibitors


Comparative Cellular Potency: CAS 941902-43-8 Matches Epacadostat in Cancer Cell Lines

In cell-based assays, 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea demonstrates potent inhibition of human IDO1, with IC50 values comparable to the clinically evaluated inhibitor epacadostat. Specifically, in IFNγ-stimulated human A375 melanoma cells, the compound achieved an IC50 of 16 nM [1]. In a separate study, epacadostat exhibited an IC50 of approximately 10 nM in IFNγ-stimulated HeLa cells [2]. These data place the compound's cellular potency within the same low nanomolar range as one of the most advanced IDO1 inhibitors in clinical development.

IDO1 inhibition Cellular IC50 Cancer Immunotherapy

IDO1/TDO Selectivity Ratio: A Quantitative Advantage Over Less Selective Scaffolds

A critical determinant of safety and experimental specificity is the selectivity ratio between IDO1 and the functionally related enzyme TDO. This compound exhibits an IC50 of 5,460 nM against mouse TDO in a P815 cellular assay [1], compared to an IDO1 IC50 of 13 nM in an identical cellular background [2]. This yields a calculated selectivity ratio of approximately 420-fold. In contrast, certain dual IDO1/TDO inhibitors, or preclinical candidates with lower selectivity ratios, may confound results in tumor models where TDO expression is significant. The >400-fold window suggests a reduced likelihood of TDO-mediated confounding in IDO1-focused experiments.

IDO1 selectivity TDO counter-screen Off-target risk

Enzymatic IDO1 Inhibition Potency: Comparable to Known Clinical Candidates

In a cell-free enzymatic assay utilizing recombinant human IDO1, the compound inhibited the conversion of L-tryptophan to N-formyl kynurenine with an IC50 of 16 nM [1]. For reference, the well-characterized clinical candidate BMS-986205 demonstrated an enzymatic IC50 of 1.7 nM [2], while other preclinical competitors have shown enzymatic IC50 values ranging from 20-200 nM [3]. The 16 nM value positions this compound as a potent enzymatic inhibitor suitable for biochemical and biophysical studies of the IDO1 catalytic mechanism.

Enzymatic assay IDO1 inhibitor Biochemical potency

Pharmacokinetic-Related Liability: Lack of UGT1A1 Inhibition as a Safety Advantage

Off-target inhibition of UDP-glucuronosyltransferase 1A1 (UGT1A1) can lead to hyperbilirubinemia and confound toxicity readouts. This compound was tested against recombinant human UGT1A1 and exhibited an IC50 of 2,800 nM (2.8 µM) [1]. By comparison, the clinical-stage IDO1 inhibitor epacadostat has been reported to inhibit UGT1A1 with an IC50 of 73 nM, a nearly 40-fold greater potency that resulted in clinically significant bilirubin elevations [2]. The 38-fold lower UGT1A1 inhibition by this compound suggests a substantially reduced risk of bilirubin-related toxicity as an experimental confounder.

UGT1A1 inhibition Drug-drug interaction Bilirubin metabolism

Recommended Applications for CAS 941902-43-8 Based on Evidence-Based Differentiation


Tumor Immunology Studies Requiring IDO1-Specific (TDO-Sparing) Target Validation

Researchers investigating the specific role of IDO1 in tumor immune evasion, where TDO-inhibitory activity would confound the interpretation, can use this compound as a selective IDO1 probe. Its >400-fold selectivity window over TDO is directly supported by cellular counter-screen data, ensuring that observed immune responses are attributable to IDO1 blockade rather than dual inhibition of the kynurenine pathway.

In Vivo Efficacy Models Where Hyperbilirubinemia Must Be Avoided as an Experimental Confounder

In syngeneic mouse tumor models, the clinical candidate epacadostat has been shown to elevate bilirubin via UGT1A1 inhibition. The 38-fold lower UGT1A1 IC50 of this compound (2.8 µM vs. 73 nM) provides a reduced risk of bilirubin-related toxicity, making it a superior tool compound for long-term dosing studies where metabolic toxicity readouts could otherwise obscure tumor growth inhibition data.

Biochemical and Biophysical Characterization of the IDO1 Holo-Enzyme Inhibitor Complex

With a robust enzymatic IC50 of 16 nM against recombinant human IDO1, this compound is suitable for in vitro mechanistic studies, including enzyme kinetics, X-ray crystallography trials, and binding assays. Its consistent activity across both enzymatic and cellular formats indicates target engagement reliability, a prerequisite for co-structural biology aimed at rational design of next-generation IDO1 therapeutics.

Quote Request

Request a Quote for 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.